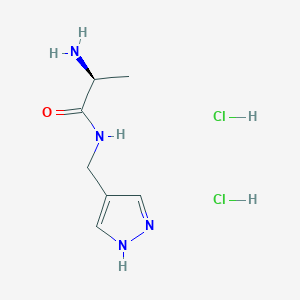
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride, also known as PPDA, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. PPDA is a synthetic compound that belongs to the class of pyrazole-containing compounds.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
A study by Mansour et al. (2021) focuses on the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives, including pyrazole and 5-amino-pyrazole nicotinonitrile derivatives. This research highlights the potential of pyrazole derivatives in developing anticancer agents through various chemical reactions and assessments (Mansour, Sayed, Marzouk, & Shaban, 2021).
Antioxidant and Antitumor Evaluation
Hamama et al. (2013) synthesized certain new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating the process of creating pyrazole derivatives. The synthesized compounds were screened for their cytotoxicity and antioxidant activities, showing promising results that indicate the potential for antitumor and antioxidant applications (Hamama, Gouda, Badr, & Zoorob, 2013).
Diverse Chemical Libraries Generation
Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for generating a diverse library of compounds, including pyrazoline and pyridine derivatives. This study showcases the application of similar structures in creating vast chemical libraries for further pharmaceutical exploration (Roman, 2013).
Antibacterial Activities
Bildirici et al. (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, evaluating their antibacterial activities against Gram-positive and Gram-negative bacteria. This indicates the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Propiedades
IUPAC Name |
(2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7(12)9-2-6-3-10-11-4-6;;/h3-5H,2,8H2,1H3,(H,9,12)(H,10,11);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJAUJBYONWTTJ-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CNN=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)

![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)
![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)

![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)


![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)
